N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines cyclohexyl, methylphenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with the glycinamide backbone.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group is added through a Friedel-Crafts alkylation reaction, using 3-methylbenzyl chloride and a Lewis acid catalyst.
Incorporation of the Phenylsulfonyl Group: The final step involves the sulfonylation of the compound using phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N2-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved sulfonyl group, leading to simpler amides.
Substitution: New compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurological pathways.
Pathways Involved: It modulates the activity of neurotransmitter receptors, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
N~2~-cyclohexyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.
N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N~2~-cyclohexyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-9-8-10-18(15-17)22-21(24)16-23(19-11-4-2-5-12-19)27(25,26)20-13-6-3-7-14-20/h3,6-10,13-15,19H,2,4-5,11-12,16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUPEMJMWSULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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